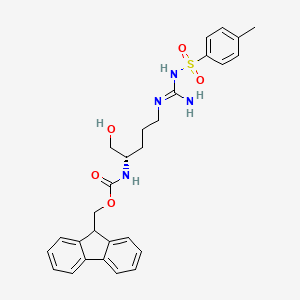![molecular formula C7H4BrNO2 B1335019 5-Bromobenzo[d]isoxazol-3(2H)-one CAS No. 65685-50-9](/img/structure/B1335019.png)
5-Bromobenzo[d]isoxazol-3(2H)-one
Übersicht
Beschreibung
5-Bromobenzo[d]isoxazol-3(2H)-one is a brominated heterocyclic compound that is part of the isoxazole family. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of the bromine atom on the benzene ring of the isoxazole makes this compound a valuable intermediate in organic synthesis, particularly in the synthesis of various pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of brominated isoxazole derivatives can be achieved through various methods. For instance, 3-bromomethylbenzo[d]isoxazole can be synthesized in a one-pot reaction using o-hydroxy-α-bromoacetophenone, which could potentially be modified to synthesize 5-Bromobenzo[d]isoxazol-3(2H)-one . Additionally, 3-substituted 5-(tributylstannyl)isoxazoles have been synthesized through 1,3-dipolar cycloaddition reactions, which could be a starting point for further functionalization to the target molecule . Moreover, 3-(bromomethylene)isobenzofuran-1(3H)-ones have been prepared from 2-alkynylbenzoic acids via a regioselective bromocyclization, indicating the versatility of brominated compounds in cyclization reactions .
Molecular Structure Analysis
The molecular structure of brominated isoxazoles is characterized by the presence of a bromine atom, which is a heavy substituent that can influence the electronic properties of the molecule. The crystal structure of related compounds, such as 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea, has been determined by X-ray diffraction, showing that brominated molecules can exhibit planarity and engage in π-π interactions . These structural features are important for understanding the reactivity and potential intermolecular interactions of 5-Bromobenzo[d]isoxazol-3(2H)-one.
Chemical Reactions Analysis
Brominated isoxazoles can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, the palladium-catalyzed cross-coupling reaction of stannylisoxazole with 2-bromonitrobenzene followed by hydrogenation has been reported, demonstrating the potential for creating complex molecules from brominated isoxazoles . The chemical behavior of 3-bromomethylbenzo[d]isoxazole towards different reagents has also been investigated, showing its versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated isoxazoles, such as solubility, melting point, and reactivity, are influenced by the bromine atom. The heavy atom can increase the density and molecular weight of the compound. The presence of the isoxazole ring contributes to the aromaticity and stability of the molecule. The electronic effects of the bromine atom can also affect the acidity and basicity of the compound, as well as its ability to participate in hydrogen bonding and other non-covalent interactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones Isoxazolone derivatives, such as 5-Bromobenzo[d]isoxazol-3(2H)-one, are significant due to their biological and medicinal properties. These compounds are excellent intermediates for synthesizing various heterocycles and undergo numerous chemical transformations. A synthesis method involves a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions. The study emphasizes the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones using K2CO3 as a catalyst due to its cost-effectiveness, environmental friendliness, and safety. The reaction conditions are optimized for various aromatic and heteroaromatic aldehydes, showing good to very good yields. Some compounds synthesized through this method are novel and reported for the first time (Laroum et al., 2019).
Anticancer Properties
Isoxazoline Containing Natural Products as Anticancer Agents Isoxazolines, including 5-Bromobenzo[d]isoxazol-3(2H)-one, are highlighted for their anticancer properties. These nitrogen and oxygen-containing heterocycles are part of the azoles family, which has gained importance in medicinal chemistry. The review focuses on isoxazoline derivatives found in natural sources, their isolation, and uses as anticancer agents. It also covers synthetic pathways to obtain these compounds, their structure-activity relationship, and the influence of stereochemical aspects on anticancer activity. This insight could significantly benefit the scientific community in developing novel anticancer drugs (Kaur et al., 2014).
Safety And Hazards
5-Bromobenzo[d]isoxazol-3(2H)-one is classified under GHS07. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-1,2-benzoxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPXBJYNYXPQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215906 | |
| Record name | 1,2-Benzisoxazol-3(2H)-one, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzo[d]isoxazol-3(2H)-one | |
CAS RN |
65685-50-9 | |
| Record name | 1,2-Benzisoxazol-3(2H)-one, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065685509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisoxazol-3(2H)-one, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















